3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that features a unique combination of bromine, trifluoromethyl, and diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves multi-step organic reactionsThis reaction is carried out under mild conditions using palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Organoboron Reagents:
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its combination of bromine, trifluoromethyl, and diazepine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9BrF3N3 |
---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C8H9BrF3N3/c9-6-5-4-13-2-1-3-15(5)14-7(6)8(10,11)12/h13H,1-4H2 |
InChI Key |
RSQVYOBJURDLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C(=NN2C1)C(F)(F)F)Br |
Origin of Product |
United States |
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